molecular formula C10H14N2O3S B2946076 1-(Pyridin-2-ylsulfonyl)piperidin-4-ol CAS No. 1353963-17-3

1-(Pyridin-2-ylsulfonyl)piperidin-4-ol

Cat. No.: B2946076
CAS No.: 1353963-17-3
M. Wt: 242.29
InChI Key: AINMEYIYTODQEC-UHFFFAOYSA-N
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Description

1-(Pyridin-2-ylsulfonyl)piperidin-4-ol is a chemical compound that features a piperidine ring substituted with a pyridin-2-ylsulfonyl group and a hydroxyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Pyridin-2-ylsulfonyl)piperidin-4-ol typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.

    Introduction of the Pyridin-2-ylsulfonyl Group: This step involves the sulfonylation of the piperidine ring using pyridine-2-sulfonyl chloride under basic conditions.

    Hydroxylation at the 4-Position: The hydroxyl group can be introduced through oxidation reactions using suitable oxidizing agents.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. These methods often utilize continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-(Pyridin-2-ylsulfonyl)piperidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove the sulfonyl group or to modify the piperidine ring.

    Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce de-sulfonylated derivatives.

Scientific Research Applications

1-(Pyridin-2-ylsulfonyl)piperidin-4-ol has several scientific research applications:

    Medicinal Chemistry: It is used as a precursor in the synthesis of potential therapeutic agents, particularly those targeting neurological and inflammatory conditions.

    Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.

    Industrial Applications: It serves as an intermediate in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(Pyridin-2-ylsulfonyl)piperidin-4-ol involves its interaction with specific molecular targets. The pyridin-2-ylsulfonyl group is known to form strong interactions with protein binding sites, while the piperidine ring can modulate the compound’s overall binding affinity and selectivity. These interactions can influence various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds such as piperidine-4-ol and piperidine-4-one share structural similarities with 1-(Pyridin-2-ylsulfonyl)piperidin-4-ol.

    Pyridine Derivatives: Pyridine-2-sulfonyl chloride and pyridine-2-sulfonamide are related compounds with similar functional groups.

Uniqueness

This compound is unique due to the combination of its piperidine ring and pyridin-2-ylsulfonyl group, which imparts distinct chemical and biological properties. This combination allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and other research fields.

Properties

IUPAC Name

1-pyridin-2-ylsulfonylpiperidin-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3S/c13-9-4-7-12(8-5-9)16(14,15)10-3-1-2-6-11-10/h1-3,6,9,13H,4-5,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AINMEYIYTODQEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)S(=O)(=O)C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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